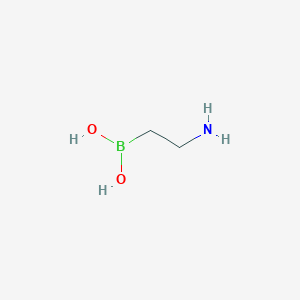

2-Aminoethylboronic acid

Description

Properties

IUPAC Name |

2-aminoethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8BNO2/c4-2-1-3(5)6/h5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRNMIDKGLHITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306038 | |

| Record name | 2-aminoethylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-96-9 | |

| Record name | NSC173736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoethylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminoethylboronic Acid: A Versatile Building Block in Chemical Biology and Drug Discovery

This guide provides a comprehensive technical overview of 2-aminoethylboronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. We will delve into its core chemical properties, biological significance, and practical applications, offering field-proven insights and detailed methodologies to empower your research and development endeavors.

Core Concepts: The Unique Duality of this compound

This compound (CAS No: 2932-96-9) is a fascinating and highly versatile small molecule.[1][2] Its utility stems from the presence of two key functional groups on a simple ethyl backbone: a primary amine (-NH₂) and a boronic acid [-B(OH)₂].[2] This duality makes it a powerful building block and a functional tool in a variety of scientific contexts.

-

The Amine Handle: The primary amine group provides a nucleophilic center and a basic site, allowing for a wide array of standard chemical modifications. It can be readily acylated, alkylated, or used in peptide coupling reactions to build larger, more complex molecular architectures. This functional handle is crucial for attaching the boronic acid moiety to peptides, polymers, or surfaces.

-

The Boronic Acid Warhead: The boronic acid group is the molecule's functional core. It acts as a Lewis acid, capable of forming reversible covalent bonds with diols—a structural motif found in many biologically crucial molecules like sugars, catechols, and the side chains of certain amino acids.[2][3] This interaction is pH-sensitive; at higher pH levels, the trigonal planar boronic acid converts to a more reactive anionic tetrahedral boronate species, which readily forms cyclic esters with 1,2- or 1,3-diols.[2]

This unique ability to form reversible covalent bonds is the cornerstone of its application in drug design, particularly as an inhibitor of serine proteases.[2]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2932-96-9 | [1][2] |

| Molecular Formula | C₂H₈BNO₂ | [1][2] |

| Molecular Weight | 88.90 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[4] |

| pKa (estimated) | ~9 | [3] |

| Canonical SMILES | B(CCN)(O)O | [1] |

| InChIKey | CYRNMIDKGLHITL-UHFFFAOYSA-N | [1][2] |

Note: Experimental data for properties like melting point and specific solubility are not widely published. Boronic acids are typically high-melting-point solids.[3]

Mechanism of Action and Biological Significance

The primary biological significance of this compound and its derivatives lies in their ability to act as potent, reversible enzyme inhibitors. This is achieved by mimicking the transition state of enzymatic reactions.

Bioisostere of Amino Acids

The structural similarity of aminoboronic acids to natural amino acids allows them to be recognized by and bind to the active sites of enzymes that process amino acids or peptides.[2] This mimicry is the first step in their inhibitory action.

Reversible Covalent Inhibition

The key to their potent inhibitory activity is the electrophilic nature of the boron atom. In the active site of enzymes like serine proteases, the boron atom is attacked by a nucleophilic residue, most commonly the hydroxyl group of a serine.[2] This forms a stable, tetrahedral boronate adduct, which is a powerful analogue of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[5] By forming this stable, yet reversible, complex, the aminoboronic acid effectively blocks the enzyme's catalytic machinery.[2]

This mechanism is characteristic of a two-step, slow-binding inhibition model:

-

Initial Binding (E+I ⇌ E·I): A rapid, non-covalent association of the inhibitor (I) with the enzyme (E) to form an initial complex, guided by structural similarities.

-

Covalent Adduct Formation (E·I ⇌ E-I*): A slower, reversible covalent bond formation between the boron atom and the enzyme's nucleophile, leading to the highly stable tetrahedral complex.

Caption: Workflow of slow-binding reversible covalent inhibition.

This mechanism is famously exploited by the FDA-approved proteasome inhibitor bortezomib, which contains a boronic acid residue and is a cornerstone therapy for multiple myeloma.[3][5]

Modulation of the NF-κB Signaling Pathway

One of the most critical downstream consequences of proteasome inhibition by boronic acid-containing drugs is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In many cancer cells, this pathway is constitutively active and promotes cell survival and proliferation.

The Canonical NF-κB Pathway:

-

In an unstimulated state, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα.

-

Upon receiving a pro-inflammatory or growth signal (e.g., from TNF-α), the IκB kinase (IKK) complex is activated.

-

IKK phosphorylates IκBα, marking it for ubiquitination.

-

The ubiquitin-proteasome system recognizes and degrades the phosphorylated IκBα.[7]

-

Freed from its inhibitor, the NF-κB dimer translocates to the nucleus, where it binds to DNA and activates the transcription of genes that promote cell survival, inflammation, and proliferation.

Boronic acid-based proteasome inhibitors intervene at step 4. By blocking the proteasome, they prevent the degradation of phosphorylated IκBα.[6][7] As a result, NF-κB remains sequestered in the cytoplasm and cannot activate its target genes. This inhibition of NF-κB is a major contributor to the anti-cancer effects of drugs like bortezomib.[6][8]

Caption: Inhibition of the canonical NF-κB pathway by boronic acid proteasome inhibitors.

Methodologies: Synthesis and Characterization

Representative Synthesis Protocol

While numerous strategies exist for synthesizing aminoboronic acids, a common approach involves a lithium-halogen exchange followed by trapping with a borate ester. The following is a representative, multi-step procedure adapted from established methods for creating similar aminoboronic acids.[9][10]

Workflow: Synthesis of this compound

Caption: General workflow for synthesizing this compound.

Step-by-Step Protocol:

-

Protection of Starting Material: Start with a protected form of 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide, to prevent side reactions with the amine.

-

Lithium-Halogen Exchange: Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to form the organolithium reagent.

-

Borylation: To the cold solution, add triisopropyl borate dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Deprotection: Carefully quench the reaction with aqueous hydrochloric acid (HCl). The acidic conditions will hydrolyze the boronic ester and cleave the protecting group (e.g., phthalimide) to yield this compound hydrochloride in the aqueous phase.

-

Isolation and Purification: Separate the aqueous layer and wash with an organic solvent (e.g., diethyl ether) to remove organic impurities. The pH of the aqueous solution can be carefully adjusted to precipitate the product, which can then be isolated by filtration and purified by recrystallization.

Analytical Characterization

Unambiguous characterization of the final product is essential. A combination of mass spectrometry and NMR spectroscopy is standard practice.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the compound.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like methanol or water. Dilute to a working concentration of ~1-10 µg/mL.

-

Chromatography: Use a C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[11]

-

Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Analyze using an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion (expected m/z = 89.9).[1]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

-

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: Will show signals corresponding to the two methylene groups (-CH₂-). The chemical shifts and coupling patterns will confirm the ethyl backbone.

-

¹³C NMR: Will show two distinct signals for the two carbon atoms.

-

¹¹B NMR: This is particularly useful for studying boronic acids. A single resonance will be observed. The chemical shift can confirm the sp² hybridization of the boron atom and can be used to monitor its conversion to the sp³ hybridized boronate ester upon binding to diols.[12]

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data from structurally related aminoboronic acids and their derivatives, this compound should be handled with care.[13][14]

-

Hazard Classification (Inferred):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

-

-

Handling:

-

Storage:

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a versatile tool that bridges synthetic chemistry with biology. Its unique ability to undergo reversible covalent interactions has cemented the role of the boronic acid moiety as a privileged pharmacophore in modern drug discovery. From its foundational use as a building block to its application in sophisticated enzyme inhibitors and molecular sensors, the potential of this compound continues to expand. As researchers develop novel synthetic methodologies and uncover new biological targets, we can anticipate that this compound and its derivatives will play an even greater role in the development of next-generation therapeutics and advanced diagnostic tools.

References

-

Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (n.d.). Cancer Science. Available at: [Link]

-

Gao, Y., et al. (2024). Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma. Journal of Hematology & Oncology. Available at: [Link]

-

Walshe, C. A., et al. (2009). The proteasome inhibitor bortezomib inhibits the release of NFkappaB-inducible cytokines and induces apoptosis of activated T cells from rheumatoid arthritis patients. Annals of the Rheumatic Diseases. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Activation of Nuclear factor- ĸ B by the proteasome system NF- κ B... (n.d.). ResearchGate. Available at: [Link]

-

Cullen, S. J., et al. (n.d.). PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION. Journal of immunology. Available at: [Link]

-

Synthesis and applications of aminoboronic acids. (n.d.). Durham University. Available at: [Link]

-

Bilodeau, F., et al. (2004). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available at: [Link]

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Synthesis of α-aminoboronic acids. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]

-

Powers, R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]

-

The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). Magnetic Resonance in Chemistry. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]

Sources

- 1. This compound | C2H8BNO2 | CID 299887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 2932-96-9|BLD Pharm [benchchem.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

The Chelate Effect: Physicochemical Characterization of 2-Aminoethylboronic Acid

This technical guide details the physicochemical characterization of 2-aminoethylboronic acid (2-AEBA), focusing on the pKa values of its functional groups and the structural implications of the intramolecular Boron-Nitrogen (B-N) interaction.

Executive Summary

This compound (2-AEBA) represents a unique class of "bifunctional" small molecules where a Lewis acidic boronate center is tethered to a Brønsted basic amine via a two-carbon (ethylene) spacer. Unlike simple amines or boronic acids, 2-AEBA does not exhibit independent ionization constants. Instead, its behavior is governed by the formation of an intramolecular dative bond (B←N), creating a stable 5-membered ring (borazaronolidine) system.

This guide provides the experimental pKa values, explains the thermodynamic "Wulff-type" shifts caused by cyclization, and details the self-validating protocols (Potentiometric Titration and 11B-NMR) required to characterize these species in drug development.

Part 1: The pKa Landscape

The ionization of 2-AEBA is not a simple deprotonation event; it is a structural reorganization. The "apparent" pKa values differ significantly from the intrinsic values of the isolated functional groups due to the thermodynamic stability of the cyclic zwitterion.

Quantitative Data Summary

| Functional Group | Intrinsic pKa (Isolated) | Apparent pKa ( | Structural Consequence at Physiological pH (7.4) |

| Amine ( | ~10.7 (Ethylamine) | ~5.8 – 6.2 * | Exists predominantly as the coordinated Zwitterion (Closed Form). |

| Boronic Acid ( | ~8.8 (Ethylboronic acid) | > 12.0 | The boron is already tetrahedral ( |

*Note: The value of ~6.0 represents the "switching constant" (

The Mechanistic Shift (The "Zipper" Effect)

In aliphatic

-

Low pH (< 4.0): The amine is protonated (

).[1] It lacks a lone pair and cannot coordinate. The molecule exists as an Open Cation . -

Intermediate pH (5.0 – 10.0): As the pH approaches the pKa of the ammonium, the amine deprotonates. However, instead of remaining a free base (

), it immediately coordinates to the boron. This forms a Cyclic Zwitterion (-

Thermodynamic Driver: The formation of the 5-membered ring releases energy (enthalpic gain), which effectively "pulls" the equilibrium to the right, making the ammonium proton more acidic (easier to remove) than in a standard amine. This lowers the observed pKa from ~10.7 to ~6.0.

-

Part 2: Structural Dynamics & Visualization

The equilibrium between the open and closed forms is the critical parameter for bioavailability. The closed zwitterion is neutral overall (zero net charge) but highly polar, whereas the open form is cationic.

Pathway Diagram (Graphviz/DOT)

The following diagram illustrates the pH-dependent speciation and the hybridization shift of the boron center.

Part 3: Experimental Determination Protocols

To validate these values in your specific buffer system, use the following self-validating workflows.

Method A: Potentiometric Titration (The Gold Standard)

This method measures the buffering capacity of the amine deprotonation.

-

Reagents: 2-AEBA Hydrochloride (10 mM), KCl (0.1 M ionic strength adjuster), Carbonate-free NaOH (0.1 M).

-

Protocol:

-

Dissolve 2-AEBA-HCl in degassed water containing 0.1 M KCl.

-

Perform a slow titration with NaOH under

atmosphere (to prevent carbonate formation). -

Data Analysis: Plot pH vs. Volume of NaOH.

-

Expected Result: You will observe a single, sharp inflection point around pH 5.8 – 6.2 . This corresponds to the simultaneous deprotonation of the ammonium and formation of the B-N bond.

-

Validation: Compare with a reference titration of Ethylamine-HCl (inflection at pH 10.7). The shift (

units) confirms the B-N interaction.

-

Method B: 11B-NMR Spectroscopy (Structural Validator)

Boron NMR is the definitive method to determine the hybridization state (

-

Principle:

-

Boron (Trigonal): Chemical shift (

-

Boron (Tetrahedral): Chemical shift (

-

Boron (Trigonal): Chemical shift (

-

Protocol:

-

Prepare 10 mM samples of 2-AEBA in

buffered at pH 2.0, 7.4, and 12.0. -

Acquire 11B-NMR spectra (using

as external reference, -

Interpretation:

-

pH 2.0: Single peak at ~30 ppm (Open Cation).

-

pH 7.4: Single peak at ~5 ppm (Closed Zwitterion).

-

Note: If the exchange is fast on the NMR timescale, you may see a weighted average peak that shifts upfield as pH increases.

-

-

Experimental Workflow Diagram

Part 4: Implications for Drug Design

Understanding the pKa of 2-AEBA is critical for two primary applications:

-

Protease Inhibition (Serine Proteases):

-

The "warhead" mechanism relies on the boron atom being electrophilic (

). -

At physiological pH, 2-AEBA is primarily in the closed (

) form. -

Design Consequence: There is an energy penalty to "open" the ring before the boron can attack the active site serine. This reduces non-specific reactivity (toxicity) but requires the enzyme active site to have high affinity to compensate for the opening energy cost.

-

-

Boron Neutron Capture Therapy (BNCT):

-

The zwitterionic character at pH 7.4 improves water solubility and mimics amino acid transport mechanisms (e.g., LAT1 transporters), allowing for active uptake into tumor cells.

-

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Snyder, H. R., Reedy, A. J., & Lennarz, W. J. (1958). Synthesis of Aromatic Boronic Acids. Aldehyde Boronic Acids and their Derivatives. Journal of the American Chemical Society, 80(4), 835-838. (Foundational work on amine-boronate pKa shifts). Link

-

Groziak, M. P. (2001). Boron Therapeutics on the Horizon. American Journal of Therapeutics, 8(5), 321-328. (Discusses the B-N bond stability in physiological fluids). Link

-

Yan, J., et al. (2008). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2][3] Tetrahedron, 64(32), 7486-7490. Link

-

PubChem Compound Summary. (2024). This compound (CID 299887).[4][5] National Center for Biotechnology Information. Link[5]

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 2-Aminoethylboronic Acid Hydrochloride from Vinylboronates

Abstract: This document provides a detailed guide for the synthesis of 2-aminoethylboronic acid hydrochloride, a valuable β-aminoboronic acid, starting from readily available vinylboronate esters. Aminoboronic acids are crucial pharmacophores and synthetic intermediates, recognized as bioisosteres of natural amino acids that can form reversible covalent bonds with enzyme active sites.[1][2] This protocol details a robust and scalable two-step sequence involving epoxidation of a vinylboronate followed by regioselective ring-opening and subsequent deprotection. We will explain the causality behind experimental choices, provide a self-validating, step-by-step protocol, and present quantitative data in a clear format. This methodology is designed for researchers in synthetic chemistry and drug development seeking reliable access to this important building block.

Introduction and Strategic Overview

β-aminoboronic acids represent a critical class of compounds in medicinal chemistry, most famously exemplified by their role in potent enzyme inhibitors.[1][2][3] Unlike their α-amino counterparts, which are often accessed via the Matteson homologation, the synthesis of β-aminoboronic acids requires distinct strategic approaches.[4][5] Synthesizing these structures from vinylboronates offers a modular and efficient pathway.

The core challenge lies in achieving an anti-Markovnikov hydroamination across the vinyl group. While direct methods like Cope-type hydroaminations are emerging, a classic and highly reliable approach involves a two-stage process that offers excellent control over regiochemistry and is amenable to a wide range of substrates.[6]

Our strategy is as follows:

-

Epoxidation: The electron-deficient nature of the vinylboronate double bond makes it susceptible to electrophilic epoxidation, cleanly converting the starting material into a reactive epoxide intermediate.

-

Nucleophilic Ring-Opening & Deprotection: The resulting 2-boryloxirane is then subjected to nucleophilic attack by an amine surrogate (e.g., azide), followed by reduction. The regioselectivity of this step is key, with the nucleophile attacking the carbon atom distal to the sterically demanding boronate ester. A final acidic workup both removes the boronate protecting group and furnishes the stable hydrochloride salt of the target compound.

This approach is advantageous due to the high yields, predictable regioselectivity, and the use of common, well-understood laboratory reagents.

Experimental Workflow Diagram

The overall synthetic sequence is illustrated below, proceeding from the vinylboronate starting material to the final hydrochloride salt.

Caption: Synthetic workflow from vinylboronate to this compound HCl.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. m-CPBA is a potentially explosive oxidizing agent; handle with care and avoid grinding.

Part A: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxirane

-

Rationale: This step utilizes meta-chloroperoxybenzoic acid (m-CPBA), a standard reagent for the epoxidation of alkenes. The reaction is performed at low temperature to control the exothermic reaction and minimize side products. A mild basic wash is used during workup to remove the acidic m-chlorobenzoic acid byproduct.

-

Materials:

-

Vinylboronic acid pinacol ester (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Dissolve vinylboronic acid pinacol ester (e.g., 10.0 g) in anhydrous DCM (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, cool the mixture back to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude epoxide.

-

The product is often pure enough for the next step, but can be purified by flash column chromatography if necessary (e.g., using a hexane/ethyl acetate gradient).

-

Part B: Synthesis of this compound Hydrochloride

-

Rationale: This is a two-step, one-pot procedure. First, the epoxide is opened with sodium azide in a protic solvent mixture, which facilitates the reaction. The azide attacks the less sterically hindered carbon, yielding the desired 2-azido-1-hydroxyethyl boronate intermediate. Second, the azide is reduced to the primary amine via catalytic hydrogenation. The presence of hydrochloric acid during hydrogenation ensures the direct formation of the hydrochloride salt and facilitates the cleavage of the pinacol ester protecting group.

-

Materials:

-

Crude 2-(Bpin)oxirane from Part A (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Ammonium chloride (NH₄Cl, 1.1 eq)

-

Methanol (MeOH) / Water (e.g., 4:1 v/v)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

-

Protocol:

-

Dissolve the crude epoxide from Part A in a mixture of MeOH/H₂O (100 mL for a 10 g scale reaction) in a round-bottom flask.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the mixture to reflux (approx. 70-75 °C) and stir for 12-16 hours, monitoring by TLC for the disappearance of the epoxide.

-

Cool the reaction to room temperature and carefully concentrate in vacuo to remove most of the methanol.

-

Re-dissolve the aqueous residue in fresh methanol (150 mL).

-

Transfer the solution to a suitable hydrogenation vessel. Carefully add the 10% Pd/C catalyst.

-

Add concentrated HCl (e.g., 3-4 equivalents) to the mixture. Caution: This can be exothermic.

-

Pressurize the vessel with hydrogen gas (H₂, e.g., 50 psi or balloon pressure) and stir vigorously at room temperature for 18-24 hours.

-

Upon reaction completion (monitor by LC-MS or disappearance of the azide intermediate), carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate in vacuo. The resulting solid or oil is the crude product.

-

To purify, triturate the crude solid with cold diethyl ether. This involves suspending the solid in ether, stirring vigorously, and then collecting the solid by filtration. Repeat this process 2-3 times to remove non-polar impurities.

-

Dry the resulting white solid under high vacuum to yield pure this compound hydrochloride.

-

Summary of Results and Characterization

The following table summarizes typical results for this synthetic sequence.

| Step | Product | Typical Yield | Purity (¹H NMR) | Key Analytical Data |

| A | 2-(Bpin)oxirane | 85-95% | >95% | ¹H NMR (CDCl₃): δ ~3.10 (dd, 1H), 2.85 (dd, 1H), 1.25 (s, 12H) |

| B | This compound HCl | 70-85% (over 2 steps) | >98% | ¹H NMR (D₂O): δ ~3.21 (t, 2H), 1.25 (t, 2H). Note: B(OH)₂ protons often not observed. |

References

-

Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors. MDPI. [Link]

-

Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. [Link]

-

Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. pubs.acs.org. [Link]

-

Modular Synthesis of β-Amino Boronate Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Cope-Type Hydroamination of Vinylboronates. Organic Letters. [Link]

-

A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates. Chemical Communications. [Link]

-

Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. SciDok. [Link]

-

Synthesis of chiral α‐amino boronates according to Mattesson's homologation. ResearchGate. [Link]

-

Synthesis and applications of aminoboronic acids. University of Toronto Libraries. [Link]

-

Synthesis of biologically active boron-containing compounds. National Institutes of Health (NIH). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Robust Protocols for Suzuki-Miyaura Coupling of 2-Aminoethylboronic Acid Surrogates

Executive Summary

The direct coupling of 2-aminoethylboronic acid is a notorious bottleneck in medicinal chemistry. Unlike stable arylboronic acids, this compound suffers from rapid protodeboronation and catalyst poisoning due to the free amine and the labile C(sp³)–B bond.

Direct use of the free acid is not recommended. This guide details the industry-standard "Surrogate Strategy," utilizing Potassium Organotrifluoroborates (

The Scientific Challenge: Why Standard Protocols Fail

To successfully couple this motif, one must understand the decomposition mechanism. The

-

Protodeboronation: The C–B bond is thermodynamically driven to cleave in the presence of water and base, replacing the boron with a proton.[1][2][3]

-

-Elimination: The proximity of the amine (even if protected) can facilitate

-

Catalyst Poisoning: Free amines coordinate strongly to Pd(II), displacing phosphine ligands and arresting the catalytic cycle (the "amine sponge" effect).

Mechanism of Instability & Surrogate Solution

The following diagram illustrates the decomposition pathway and how surrogates (MIDA/Trifluoroborates) bypass this failure mode.

Figure 1: The "Slow Release" Strategy. Direct use of the acid leads to decomposition. Surrogates maintain a low steady-state concentration of the active species, favoring cross-coupling over hydrolysis.

Strategic Selection: Trifluoroborates vs. MIDA

Choose your protocol based on your specific substrate and lab capabilities.

| Feature | Protocol A: Trifluoroborates (Molander) | Protocol B: MIDA Boronates (Burke) |

| Reagent Stability | High (Air/Water Stable Solid) | Very High (Silica Stable) |

| Atom Economy | High | Lower (Large protecting group) |

| Solubility | Low in non-polar; requires alcohol/water | Soluble in most organics |

| Reaction Rate | Fast (0.5 - 4 hours) | Slower (Slow release controlled) |

| Base Requirement | ||

| Best For... | Standard Library Synthesis | Complex/Sensitive Natural Products |

Protocol A: The Molander Conditions (Gold Standard)

Reference: Molander, G. A. et al. J. Org.[4] Chem. 2006 / Org.[5][6] Lett. 2011

This protocol utilizes Potassium [2-(tert-butoxycarbonylamino)ethyl]trifluoroborate . The Boc-protection is critical to prevent catalyst poisoning, and the trifluoroborate salt prevents protodeboronation until the reaction begins.

Reagents

-

Halide: Aryl Bromide or Chloride (1.0 equiv)

-

Boron Source: Potassium [2-(Boc-amino)ethyl]trifluoroborate (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

-

Note: If G3 precatalysts are unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

-

-

Base:

(3.0 equiv)[7] -

Solvent: Toluene/Water (3:1 ratio) or CPME/Water.

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Trifluoroborate salt (1.2 mmol), and

(3.0 mmol). -

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

).[8] -

Catalyst Addition: Under positive inert gas pressure, add the XPhos Pd G3 catalyst (0.02 mmol).[3]

-

Expert Tip: Adding the catalyst after the initial purge prevents oxidation of the phosphine ligand during setup.

-

-

Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

-

Reaction: Heat the mixture to 95 °C with vigorous stirring.

-

Reaction Time: Typically 2–4 hours. Monitor by LCMS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (

). Dry organics over -

Purification: Flash chromatography (Hexanes/EtOAc). The Boc-protected amine product is stable on silica.

Protocol B: The Burke Conditions (MIDA Slow Release)

Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2007[9]

Use this protocol if the Molander conditions fail due to solubility issues or if the substrate contains base-sensitive esters that hydrolyze under the harsher Molander conditions.

Reagents

-

Boron Source: 2-(Boc-amino)ethyl MIDA boronate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2 mol%)

-

Base:

(3.0 equiv, finely ground) -

Solvent: Dioxane/Water (5:1)

Step-by-Step Procedure

-

Setup: Charge a resealable tube with Aryl Bromide (1.0 mmol), MIDA boronate (1.5 mmol),

(3.0 mmol), Pd(OAc)₂ (11 mg), and SPhos (20 mg). -

Inert Atmosphere: Cap and purge with Argon for 5 minutes.

-

Solvent: Add degassed Dioxane (4.0 mL) and Water (0.8 mL).

-

Reaction: Heat to 60 °C (milder than Molander).

-

Monitoring: Run for 6–12 hours.

-

Workup: Standard EtOAc extraction.

Troubleshooting & Optimization Matrix

Use this self-validating logic table to diagnose failures.

| Observation (LCMS) | Root Cause | Corrective Action |

| No Product, SM Remaining | Catalyst Deactivation (Oxidation) | Switch to Buchwald G3/G4 Precatalysts . Ensure rigorous degassing. |

| Protodeboronation (Ethylamine byproduct) | "Dump and Burn" (Release is too fast) | Lower Temperature (try 60°C). Switch from |

| Homocoupling of Halide | Oxygen in system | Degas solvents by sparging with Ar for 15 mins, not just sonicating. |

| Low Conversion (Cl- substrates) | Oxidative Addition too slow | Switch ligand to RuPhos or BrettPhos (better for chlorides). |

Workflow Diagram: Decision Tree

Figure 2: Decision tree for selecting the correct starting material and protocol.

References

-

Molander, G. A., & Bernardi, C. R. (2002).[6] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

-

Molander, G. A., & Shin, I. (2011).[11] "Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate." Organic Letters.

-

Gillis, E. P., & Burke, M. D. (2007).[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." Chemical Science.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. This compound|CAS 2932-96-9|BLD Pharm [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Affinity Carbohydrate Sensor Development using 2-Aminoethylboronic Acid (2-AEBA)

This Application Note is designed for researchers and sensor developers focusing on the precise detection of carbohydrates (glucose, sialic acid, glycoproteins) using 2-aminoethylboronic acid (2-AEBA) . Unlike the more common phenylboronic acid (PBA) derivatives, 2-AEBA offers unique aliphatic characteristics and the potential for intramolecular coordination (Wulff-type interactions) that can be exploited for enhanced binding at physiological pH.

Executive Summary & Mechanistic Rationale

The development of non-enzymatic carbohydrate sensors relies heavily on boronic acids, which form reversible covalent bonds with cis-diols.[1] While 3-aminophenylboronic acid (3-APBA) is the industry standard, This compound (2-AEBA) presents a distinct structural advantage due to its aliphatic backbone and the proximity of the amino group to the boron center.

The "Wulff-Type" Advantage

In standard phenylboronic acids, the pKa is typically ~8.8–9.0. Efficient binding of diols (like glucose) requires the boronate to be in its anionic tetrahedral form (

2-AEBA (

Critical Design Consideration: Stability

-

Aliphatic Instability:

- and -

Stabilization Strategy: Immobilizing 2-AEBA via amide coupling (converting the primary amine to an amide) significantly stabilizes the molecule while retaining the boronic acid functionality for sensing.

Mechanism of Action

The sensor functions by transducing the chemical binding event (boronate ester formation) into a measurable signal (Electrochemical Impedance or Voltammetric current shift).

Graphviz Diagram: Sensing Mechanism & Pathway

Figure 1: Mechanistic pathway showing the equilibrium between trigonal, tetrahedral, and Wulff-type stabilized forms of 2-AEBA, leading to stable ester formation with target diols.

Experimental Protocols

Protocol A: Sensor Surface Fabrication (Gold Electrode)

This protocol describes the covalent immobilization of 2-AEBA onto a gold electrode using a self-assembled monolayer (SAM) of mercaptopropionic acid (MPA) and EDC/NHS coupling. This creates a stable amide linkage.

Materials Required:

-

Polycrystalline Gold Electrode (GE)

-

This compound hydrochloride (2-AEBA, CAS 2932-96-9)

-

3-Mercaptopropionic acid (MPA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Absolute Ethanol, Sulfuric Acid (

), Hydrogen Peroxide ( -

Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Workflow:

-

Electrode Cleaning (Critical for SAM formation):

-

Polish the Gold Electrode with 0.05 µm alumina slurry. Sonicate in ethanol and water (5 min each).

-

Electrochemical Cleaning: Perform Cyclic Voltammetry (CV) in 0.5 M

(-0.2 V to +1.5 V vs Ag/AgCl) until a stable gold oxidation/reduction peak is observed. -

Expert Insight: A clean gold surface is hydrophilic. If water beads up, repeat cleaning.

-

-

SAM Formation (Carboxylation):

-

Incubate the clean electrode in 10 mM MPA (ethanolic solution) for 12–24 hours at room temperature in the dark.

-

Rinse thoroughly with ethanol and water to remove physically adsorbed MPA.

-

Result: A gold surface terminated with carboxylic acid groups (-COOH).

-

-

Activation (EDC/NHS Coupling):

-

Ligand Conjugation (2-AEBA Immobilization):

-

Immediately transfer the activated electrode to a solution of 10 mM this compound (in PBS pH 7.4 or carbonate buffer pH 8.5).

-

Incubate for 2–4 hours at room temperature.

-

Chemical Event:[3][6] The primary amine of 2-AEBA attacks the NHS-ester, forming a stable amide bond. The boronic acid group remains exposed.

-

Blocking: Rinse and incubate in 100 mM Ethanolamine (pH 8.5) for 30 min to deactivate any remaining NHS esters.

-

Graphviz Diagram: Fabrication Workflow

Figure 2: Step-by-step fabrication workflow for the 2-AEBA modified electrochemical sensor.

Protocol B: Electrochemical Sensing (Label-Free)

Since boronic acids are not electroactive, a redox probe (Ferro/Ferricyanide) is used. Binding of carbohydrates creates a negatively charged boronate barrier (or changes surface permeability), reducing the electron transfer of the probe.

Materials:

-

Potentiostat (e.g., CH Instruments, Autolab)

-

Redox Probe: 5 mM

in 0.1 M KCl or PBS. -

Analytes: D-Glucose, D-Fructose, Sialic Acid (0.1 mM – 50 mM).

Measurement Procedure:

-

Baseline Signal: Immerse the functionalized electrode (Au/MPA/2-AEBA) in the Redox Probe solution. Record the Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) spectrum.

-

Metric: Record Charge Transfer Resistance (

) from the Nyquist plot.

-

-

Analyte Incubation:

-

Incubate the electrode in the target carbohydrate solution (in PBS pH 7.4) for 15–30 minutes .

-

Note: Ensure the pH is strictly controlled. pH fluctuations affect the boronic acid equilibrium more than the analyte concentration.

-

-

Signal Readout:

-

Rinse gently with buffer.

-

Measure CV/EIS in the Redox Probe solution again.

-

Signal Interpretation:

-

Glucose Binding: Forms a negatively charged boronate ester. This repels the negatively charged

probe. -

Result:

increases (Impedance rises) and Peak Current (

-

-

-

Regeneration:

-

Immerse the sensor in 100 mM Acetic Acid or Sorbitol (pH 3.0) for 5 minutes to dissociate the boronate ester.

-

Data Analysis & Optimization

Comparative Performance Table

The following table contrasts 2-AEBA with the standard 3-APBA to guide experimental design.

| Feature | 3-Aminophenylboronic Acid (3-APBA) | This compound (2-AEBA) |

| Structure | Aromatic (Rigid) | Aliphatic (Flexible) |

| Intrinsic pKa | ~8.8 | ~10.0 (lowered by Wulff effect) |

| Binding pH | Optimal > 8.5 | Can work at pH 7.4 (if coordinated) |

| Selectivity | High for Fructose | Tunable (better for Sialic Acid) |

| Stability | High | Moderate (susceptible to oxidation) |

| Primary Use | Glucose Monitoring | Glycoprotein/Sialic Acid Profiling |

Troubleshooting Guide

-

Low Sensitivity at pH 7.4:

-

Cause: The pKa of the immobilized 2-AEBA might still be too high.

-

Solution: Introduce a secondary amine in the linker or switch to a "Wulff-type" derivative like 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) , which uses the 2-aminoethyl group specifically to tune the pKa of a phenyl ring [1].

-

-

Signal Drift:

-

Cause: Oxidation of the aliphatic boron-carbon bond.

-

Solution: Store sensors in a dry, inert atmosphere. Use fresh 2-AEBA stock solutions.

-

-

Interference (Fructose vs. Glucose):

-

Insight: Boronic acids bind Fructose ~40x stronger than Glucose.

-

Solution: Use a dual-sensor array or incorporate a polymer mesh (e.g., Nafion) to limit diffusion based on size if targeting larger glycoproteins.

-

References

-

Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Describes the synthesis and use of AECPBA, a derivative where 2-aminoethyl is used to lower pKa for physiological sensing.

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins. Source: International Journal of Molecular Sciences (MDPI) URL:[Link] Context: Comprehensive review on boronic acid immobilization strategies and sensing mechanisms.

-

This compound (Compound Summary). Source: PubChem URL:[7][Link] Context: Chemical structure, physical properties, and identifiers for CAS 2932-96-9.[7]

-

Boronic acids for sensing and other applications. Source: NIH / PubMed Central URL:[Link] Context: Review of sensing formats including electrochemical and optical methods using amino-boronic acids.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 2932-96-9|BLD Pharm [benchchem.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C2H8BNO2 | CID 299887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Advanced Bioconjugation Techniques Using 2-Aminoethylboronic Acid Linkers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-aminoethylboronic acid (AEBA) as a versatile linker in bioconjugation. Boronic acids are distinguished by their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a reaction that is highly dependent on pH.[1][2] This property makes them exceptional tools for creating stimuli-responsive bioconjugates for applications ranging from targeted drug delivery to biosensing and protein immobilization.[3][4][5] We will explore the fundamental chemistry of boronate ester formation, provide detailed, field-tested protocols for conjugation strategies utilizing both the boronic acid and the amino functionalities of AEBA, and discuss methods for the characterization of the resulting conjugates.

Introduction: The Unique Chemistry of Boronic Acid Linkers

Boronic acids (BAs) have emerged as powerful building blocks in the synthesis of advanced bioconjugates. Their utility stems from the reversible and pH-sensitive nature of the boronate esters they form with diol-containing molecules.[6] The core of this reactivity lies in the equilibrium between the uncharged, trigonal planar sp² hybridized boronic acid and the anionic, tetrahedral sp³ hybridized boronate.[7][8] The tetrahedral form is significantly more reactive towards diols, and its formation is favored at pH values approaching or exceeding the pKa of the boronic acid.[9][10] This dynamic covalent chemistry allows for the design of sophisticated materials that can respond to specific biological microenvironments, such as the acidic conditions found in tumor tissues or endosomes.[11][12][13]

The this compound (AEBA) linker is a bifunctional molecule that offers two distinct points for conjugation:

-

The Boronic Acid Moiety: Forms reversible covalent bonds with cis-diols present on glycoproteins, polysaccharides, and catechol-containing molecules.[11][14]

-

The Primary Amine: Provides a nucleophilic handle for stable, covalent attachment of payloads (e.g., fluorescent dyes, small molecule drugs, peptides) via well-established amine-reactive chemistry (e.g., NHS esters, isothiocyanates).[14][15]

This dual functionality makes AEBA a highly adaptable tool for modularly constructing complex bioconjugates.

The Mechanism: pH-Dependent Boronate Ester Formation

The cornerstone of AEBA linker technology is its reaction with cis-diols. The reaction proceeds through a condensation mechanism that is highly pH-dependent. Under acidic or neutral pH (below the boronic acid's pKa), the boronic acid exists predominantly in its less reactive, neutral trigonal form. As the pH increases to near or above the pKa, the equilibrium shifts towards the more reactive anionic tetrahedral boronate species, which readily condenses with a cis-diol to form a cyclic boronate ester.[16][17] This bond is stable at neutral to alkaline pH but can be hydrolyzed under acidic conditions, providing a mechanism for triggered release.[5][12]

Caption: pH-dependent equilibrium of boronic acid.

Bioconjugation Strategies & Protocols

The bifunctional nature of AEBA allows for two primary strategic workflows:

-

Strategy A: First, functionalize the AEBA linker by attaching a payload to its amino group. Second, conjugate this entire construct to a diol-containing biomolecule.

-

Strategy B: First, conjugate the AEBA linker to a biomolecule via its amino group (e.g., through EDC/NHS coupling to a protein's carboxyl groups). Second, use the now-exposed boronic acid to capture or bind to a diol-containing molecule.

This guide will focus on Strategy A, which is more common for creating targeted delivery systems and probes.

Protocol 1: Functionalization of AEBA with an NHS-Ester Activated Payload

This protocol describes the creation of a functionalized boronic acid linker by reacting AEBA with a payload (e.g., a fluorescent dye) activated with an N-Hydroxysuccinimide (NHS) ester. This forms a stable amide bond.

Rationale: The primary amine of AEBA is a strong nucleophile that efficiently reacts with electrophilic NHS esters at slightly alkaline pH. A buffer like sodium bicarbonate provides the necessary pH without interfering with the reaction.

Materials:

-

This compound (AEBA)

-

NHS-ester activated payload (e.g., Alexa Fluor™ 488 NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: RP-HPLC or appropriate chromatography system

Procedure:

-

Payload Preparation: Dissolve the NHS-ester activated payload in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

-

AEBA Preparation: Dissolve AEBA in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a concentration of 5 mg/mL.

-

Conjugation Reaction:

-

Slowly add a 1.5-fold molar excess of the dissolved AEBA solution to the payload solution while gently vortexing. The use of molar excess ensures the complete consumption of the more expensive payload.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent payload.

-

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Purify the AEBA-payload conjugate using reverse-phase HPLC to separate the labeled product from unreacted starting materials.

-

Verification: Confirm the identity and purity of the product using Mass Spectrometry (MS) and NMR. Store the lyophilized product at -20°C.

Caption: Workflow for functionalizing AEBA with a payload.

Protocol 2: Conjugation of AEBA-Payload to a Glycoprotein

This protocol details the labeling of a model glycoprotein (e.g., Horseradish Peroxidase, HRP, or an antibody) with the AEBA-payload conjugate prepared in Protocol 1.

Rationale: This conjugation leverages the formation of a boronate ester between the AEBA-payload and the cis-diol moieties on the glycoprotein's carbohydrate chains. The reaction is performed at a pH that favors the formation of the reactive tetrahedral boronate, typically between 8.0 and 9.0.[6][10]

Materials:

-

Purified Glycoprotein (e.g., antibody) in a borate-free buffer (e.g., HEPES, PBS).

-

Lyophilized AEBA-Payload conjugate (from Protocol 1).

-

Reaction Buffer: 100 mM HEPES with 100 mM NaCl, pH 8.5.

-

Purification: Size Exclusion Chromatography (e.g., Sephadex G-25 column) or dialysis.

Procedure:

-

Protein Preparation: Prepare the glycoprotein at a concentration of 2-5 mg/mL in the Reaction Buffer. Ensure any buffers containing diols (like Tris or glycerol) have been removed via buffer exchange.

-

Linker Preparation: Dissolve the AEBA-Payload conjugate in the Reaction Buffer to a stock concentration of 1-2 mM.

-

Conjugation Reaction:

-

Add a 20- to 100-fold molar excess of the AEBA-Payload solution to the glycoprotein solution. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DoL) without causing protein precipitation.

-

Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

-

-

Purification: Remove the excess, unreacted AEBA-Payload by passing the reaction mixture through a desalting column (Size Exclusion Chromatography) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

-

Characterization:

-

Determine the protein concentration (e.g., BCA assay or A280 measurement).

-

Determine the concentration of the conjugated payload (e.g., by measuring absorbance at its λ_max).

-

Calculate the Degree of Labeling (DoL).

-

Analyze the conjugate by SDS-PAGE to confirm covalent modification.

-

| Parameter | Recommended Range | Rationale |

| pH | 8.0 - 9.0 | Favors the formation of the reactive tetrahedral boronate species.[6] |

| Buffer System | HEPES, PBS, Carbonate | Must be free of competing diols (e.g., Tris, glycerol). |

| Molar Excess (Linker:Protein) | 20:1 to 100:1 | Drives the reaction equilibrium towards the product; requires optimization. |

| Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability over longer incubation times. |

| Reaction Time | 4 - 16 hours | Allows the reaction to approach equilibrium. |

Table 1: Recommended reaction parameters for boronate ester formation.

Characterization and Quality Control

Verifying the success of a bioconjugation reaction is critical. For AEBA-based conjugations, it is important not only to confirm the attachment of the payload but also to ensure the integrity of the boronic acid moiety, as it is key to the linker's function.

Protocol 3: Alizarin Red S (ARS) Assay for Boronic Acid Activity

Rationale: Alizarin Red S (ARS) is a catechol-containing dye that exhibits a distinct colorimetric and fluorescent change upon binding to boronic acids.[18][19] This competitive displacement assay can be used to confirm that the boronic acid on the conjugate is active and available for binding.

Materials:

-

AEBA-conjugated biomolecule

-

Alizarin Red S (ARS) solution (1 mM in water)

-

Buffer: 100 mM Phosphate buffer, pH 7.4

-

A competing sugar (e.g., 1 M Fructose or Sorbitol solution)

-

Spectrofluorometer or Absorbance Plate Reader

Procedure:

-

Binding Confirmation:

-

Competitive Displacement:

-

To the well containing the AEBA-conjugate and ARS, add a high concentration of the competing sugar (e.g., fructose).

-

The competing sugar will displace the ARS from the boronic acid, causing the fluorescence/absorbance to return towards the baseline level of ARS alone. This confirms the reversible and specific nature of the boronate ester bond.

-

This assay provides a functional validation that the key chemical feature of the linker remains intact and active after conjugation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DoL) | 1. Reaction pH is too low.2. Molar excess of linker is insufficient.3. Buffer contains competing diols (e.g., Tris).4. Glycoprotein has a low degree of glycosylation. | 1. Increase reaction pH to 8.5-9.0.2. Increase the molar excess of the AEBA-payload linker.3. Perform thorough buffer exchange into a non-interfering buffer like HEPES or PBS.4. Characterize the glycosylation state of the protein. Consider an alternative conjugation strategy. |

| Protein Precipitation during Reaction | 1. High concentration of organic solvent from linker stock.2. High DoL leading to reduced solubility.3. Protein instability at the reaction pH. | 1. Minimize the volume of organic solvent added (<5% v/v).2. Reduce the molar excess of the linker or shorten the reaction time.3. Perform the reaction at a lower temperature (4°C) or screen for a more optimal pH. |

| No Signal in ARS Assay | 1. The boronic acid group was degraded or sterically hindered.2. Incorrect assay conditions. | 1. Re-evaluate purification and storage conditions. Consider a longer spacer arm on the linker.2. Ensure the ARS assay is performed at a pH (e.g., 7.4) where binding can occur. |

Table 2: Common troubleshooting guide for AEBA conjugations.

Conclusion

The this compound linker is a powerful and versatile tool for modern bioconjugation. Its unique pH-sensitive diol-binding capability, combined with a readily functionalizable amino group, enables the modular design of stimuli-responsive probes, targeted drug-delivery systems, and advanced biomaterials.[4][20][21] By understanding the underlying chemical principles and following robust, validated protocols, researchers can effectively harness the potential of this dynamic covalent chemistry to advance their scientific and therapeutic objectives.

References

-

G. A. Silva, P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3532. [Link][3][20]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link][16]

-

Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link][9]

-

Lopes, R. M. R. M., et al. (2020). Targeted delivery of boronic acids through bioconjugation. ULisboa Research Portal. [Link][21]

-

Gois, P. M. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link][3]

-

Gois, P. M. P., et al. (2025). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research. [Link][7]

-

Semantic Scholar. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

-

Stayton, P. S., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PMC. [Link][11]

-

Kumar, S., et al. (2024). Boronic Acid-Linked Cell-Penetrating Peptide for Protein Delivery. ACS Omega. [Link]

-

Liu, J., et al. (2014). Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols. PMC. [Link][12]

-

Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link][17]

-

Raines, R. T., et al. (2015). Boronic Acid for the Traceless Delivery of Proteins into Cells. Raines Lab. [Link][1]

-

Kim, B., et al. (2011). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link][10]

-

Nishiyabu, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link][18]

-

Olsen, B. D., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Publications. [Link]

-

ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link][19]

-

Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. [Link][8]

-

Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link][5]

-

NIH. (2020). Internal and External Catalysis in Boronic Ester Networks. PMC. [Link][2]

-

Liu, Y., et al. (2019). Boronate-crosslinked polysaccharide conjugates for pH-responsive and targeted drug delivery. PubMed. [Link]

-

ResearchGate. (2018). (a) Schematic illustration of pH responsive complexation between... [Link][6]

-

PubMed. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. [Link][13]

-

ResearchGate. (2019). Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. [Link]

-

Organic Process Research & Development. (2007). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

-

NIH. (2020). Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development. PMC. [Link]

-

NIH. (2013). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. [Link]

-

PubMed. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. [Link][23]

-

ResearchGate. (2017). Boronic Acids as Efficient Cross Linkers for PVA: Synthesis and Application of Tunable Hollow Microspheres in Biocatalysis. [Link]

- Google Patents. (2021).

-

ResearchGate. (2015). Site-Specific Protein Labeling Methods and Protocols. [Link]

Sources

- 1. raineslab.com [raineslab.com]

- 2. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aablocks.com [aablocks.com]

- 10. researchgate.net [researchgate.net]

- 11. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound|CAS 2932-96-9|BLD Pharm [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 18. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 22. Protein labeling protocol [abberior.rocks]

- 23. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing protodeboronation of 2-aminoethylboronic acid in aqueous solution

Welcome to the technical support guide for 2-aminoethylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in aqueous media. Our goal is to provide you with an in-depth understanding of the challenges associated with its stability and to offer field-proven, practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this process degrades the molecule into ethylamine and boric acid, as shown below. This degradation reduces the concentration of your starting material, leading to lower yields in subsequent reactions (e.g., cross-couplings, enzyme inhibition assays) and introducing impurities that can complicate purification and analysis.[2]

Caption: General reaction scheme of protodeboronation.

Q2: My this compound solution is degrading rapidly at neutral pH. I thought neutral conditions were supposed to be mild. What's happening?

This is a critical and often counterintuitive issue. The instability of this compound at or near neutral pH is due to its ability to form a zwitterionic species.[2] Similar to simple amino acids, the basic amino group becomes protonated (NH₃⁺) and the acidic boronic acid group becomes a boronate anion (B(OH)₂⁻, which is in equilibrium with B(OH)₃⁻ in water), creating a molecule with both a positive and a negative charge.

This zwitterionic form is highly susceptible to a rapid, unimolecular fragmentation of the C-B bond, making it the most reactive species toward protodeboronation.[3][4] Therefore, "mild" neutral conditions are actually the most aggressive for degrading this particular compound.

Q3: How does pH control the stability of this compound?

The pH of the aqueous solution dictates the equilibrium between three main species: a cationic form at low pH, the highly unstable zwitterionic form at near-neutral pH, and an anionic form at high pH.

-

Low pH (Acidic, e.g., pH < 4): The amino group is protonated (NH₃⁺), and the boronic acid group is neutral (B(OH)₂). This cationic form is significantly more stable against protodeboronation than the zwitterion.

-

Neutral pH (e.g., pH ~6-8): The zwitterion (NH₃⁺...B(OH)₃⁻) predominates. This is the region of maximum instability and fastest degradation.

-

High pH (Basic, e.g., pH > 10): The amino group is neutral (NH₂), and the boronic acid group exists as the anionic boronate (B(OH)₃⁻). This anionic form is also more stable than the zwitterion.

Paradoxically, moving the pH away from neutral—either to the acidic or basic side—will shift the equilibrium away from the reactive zwitterion and increase the compound's half-life in solution.[2]

Caption: Influence of pH on this compound species.

Troubleshooting Guide

Problem: My analytical results (LC-MS, NMR) show a significant peak corresponding to ethylamine and a decreasing concentration of my starting material over a short time.

This is the classic signature of protodeboronation. The C-B bond is cleaving, and your active compound is degrading.

Immediate Actions & Solutions:

-

Verify and Adjust Solution pH:

-

Cause: Your solution is likely buffered at or near neutral pH, promoting the formation of the highly unstable zwitterion.

-

Solution: Immediately adjust the pH of your stock and working solutions. For storage, acidify the solution to pH 2-4 using a non-reactive acid like HCl. For experiments that can tolerate it, basic conditions (pH > 10) are also stabilizing. The optimal pH will depend on your specific application, but avoiding the pH 6-8 range is critical.

-

-

Lower the Storage and Experimental Temperature:

-

Cause: Protodeboronation, like most chemical reactions, is accelerated by higher temperatures.

-

Solution: Prepare solutions fresh and keep them on ice. For short-term storage (hours to days), store solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C after pH adjustment.

-

-

"Mask" the Boronic Acid by Forming a Stable Adduct:

-

Cause: The free boronic acid, especially with the adjacent amino group, is inherently reactive in water. By forming a reversible complex, you can protect the C-B bond.

-

Solution: Convert the boronic acid into a more stable, handleable derivative. These derivatives can often be used directly in reactions, where they slowly release the active boronic acid under the reaction conditions.

-

Comparison of Stabilizing Derivatives

| Derivative Type | Key Features | When to Use |

| Diethanolamine (DABO) Adduct | Air- and water-stable crystalline solids.[5] Easy to synthesize and isolate. Inexpensive reagents. | Excellent for long-term, stable storage of the compound as a solid. Can be used directly in many coupling reactions.[5] |

| MIDA Boronate | Highly stable, crystalline solids. Widely used in "slow-release" strategies for sensitive boronic acids in complex syntheses. | Ideal for multi-step synthetic sequences where the boronic acid needs to be protected through several reaction conditions. |

| Pinacol Ester | Common derivative, but stability in aqueous media is not always superior to the free boronic acid and can be nuanced.[3] | Use with caution for aqueous applications; primarily suited for reactions in organic solvents. |

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows you to quantify the rate of degradation under your specific experimental conditions.

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in D₂O.

-

Prepare buffered D₂O solutions at various pD values (e.g., pD 4, 7, and 10). Note: pD = pH reading + 0.4.

-

Add a known concentration of an internal standard that does not react with the compound (e.g., maleic acid, DSS).[6]

-

-

NMR Acquisition:

-

In an NMR tube, mix the boronic acid stock with the desired buffered D₂O.

-

Acquire a ¹H NMR spectrum immediately (t=0).

-

Key signals to monitor: The triplet corresponding to the -CH₂-B group of this compound and the quartet of the -CH₂- group in the resulting ethylamine.

-

-

Time Course:

-

Keep the NMR tube at a constant temperature (e.g., 25°C).

-

Acquire spectra at regular intervals (e.g., every 30 minutes or as needed based on stability).

-

-

Quantification:

-

Integrate the signals for the starting material and the ethylamine product relative to the internal standard.

-

Plot the concentration of this compound vs. time to determine the degradation kinetics.[7]

-

Protocol 2: Stabilization via Diethanolamine (DABO) Adduct Formation

This protocol converts the unstable boronic acid into a stable, crystalline solid for long-term storage and easier handling.[5]

-

Reaction Setup:

-

In a round-bottom flask, suspend this compound (1.0 equiv) in a suitable solvent like dichloromethane or ethyl acetate.

-

Add diethanolamine (1.0 equiv) dropwise at room temperature while stirring.

-

-

Isolation:

-

A precipitate of the DABO adduct should form. Stir the suspension for 30-60 minutes under ambient conditions.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., ethyl acetate) to remove any excess diethanolamine.[5]

-

-

Drying and Storage:

-

Dry the white, crystalline solid under vacuum.

-

The resulting DABO boronate is bench-stable and can be stored at room temperature. It can be used directly in subsequent reactions, where the boronic acid is typically liberated in situ under aqueous or protic conditions.

-

Caption: Workflow for addressing this compound instability.

References

-